molecular formula C17H18N4 B5806146 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B5806146
M. Wt: 278.35 g/mol
InChI Key: KRADWUCQENFUND-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,3,5-triazine ring. The 2-phenylethyl substituent at position 3 introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding .

Properties

IUPAC Name

3-(2-phenylethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14(7-3-1)10-11-20-12-18-17-19-15-8-4-5-9-16(15)21(17)13-20/h1-9H,10-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWUCQENFUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=NC3=CC=CC=C3N2CN1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. One common method includes the reaction of 2-guanidinobenzimidazole with phenylacetaldehyde under reflux conditions in ethanol. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium ethoxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Scientific Research Applications

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It also interferes with enzymatic activities, disrupting metabolic processes in cancer cells and microbes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological activity of triazino[1,2-a]benzimidazoles is highly substituent-dependent. Key comparisons include:

Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name Substituents Molecular Weight Key Biological Activity Target/Mechanism
3-(2-Phenylethyl)-tetrahydrotriazino-benzimidazole 3-(2-phenylethyl) ~355–369* Not explicitly reported (potential DHFR) Likely DHFR inhibition
2-Amino-4,4-dimethyl-3,4-dihydrotriazino-benzimidazole (Compound 4, ) 4,4-dimethyl N/A IC50 = 10.9 µM (DHFR) Dihydrofolate reductase
2-Amino-3,4-dihydrotriazino-benzimidazole (Compound 2, ) 4-(pyridin-3-ylmethyl) N/A MIC = 25 µg/mL (S. aureus, E. coli) FabI enzyme (antibacterial)
1-Benzyl-3-(2-pyridinylmethyl)-tetrahydrotriazino-benzimidazole () 1-benzyl, 3-(2-pyridinylmethyl) 355.445 Not reported N/A
2-Amino-4-aryl-4,10-dihydrotriazino-benzimidazole () 4-aryl (e.g., phenyl, fluorophenyl) N/A Antiproliferative activity Cancer cell lines

*Estimated based on analogs in .

Key Observations:
  • Lipophilicity and Bioavailability : The 2-phenylethyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in Compound 4) or polar groups (e.g., pyridinylmethyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Tautomerism : Unlike 3,4-dihydro analogs (e.g., Compound 4), the tetrahydro structure of the target compound may limit annular prototropic tautomerism (e.g., 3,4-dihydro ⇌ 4,10-dihydro forms), favoring a single conformation for target binding .
DHFR Inhibition
  • Compound 4 (4,4-dimethyl) exhibits potent DHFR inhibition (IC50 = 10.9 µM), attributed to steric complementarity with the enzyme’s active site .
  • Target compound : The 2-phenylethyl group may occupy a hydrophobic pocket in DHFR, but its larger size could reduce binding efficiency compared to smaller substituents.
Antibacterial Activity
  • Compound 2 (4-pyridinylmethyl) and Compound 16 (spiro-substituted) inhibit bacterial growth (MIC = 25 µg/mL) by targeting enoyl-acyl carrier protein reductase (FabI) .
  • Target compound : The phenylethyl group’s hydrophobicity may enhance Gram-positive activity (e.g., S. aureus) but reduce efficacy against Gram-negative bacteria due to poor outer membrane penetration.
Anxiolytic Potential
  • Diazepino-benzimidazole analogs (e.g., 2a–d) show moderate anxiolytic effects in elevated plus maze tests, with electronegative substituents (Cl, F) enhancing activity .
  • Target compound : The absence of electronegative groups may limit GABA receptor interactions but could favor alternative targets like serotonin receptors .

Biological Activity

Overview

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound belonging to the class of triazinobenzimidazoles. Its unique structure, characterized by a fused triazine and benzimidazole moiety along with a phenylethyl substituent, endows it with significant pharmacological properties. This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antiviral effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to bind to DNA and proteins, inhibiting their functions and leading to apoptosis in cancer cells. Additionally, it disrupts enzymatic activities crucial for microbial metabolism. The following table summarizes the mechanisms observed in various studies:

Biological Target Effect Reference
DNAInhibition of replication
ProteinsFunctional inhibition
EnzymesDisruption of metabolic processes

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The compound demonstrated IC50 values in the low micromolar range for all tested cell lines.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains:

  • Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC): Ranges from 10 to 50 µg/mL depending on the strain.

This antimicrobial activity highlights its potential application in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Neuroprotective Effects: A study investigated the neuroprotective effects of derivatives similar to this compound against dopaminergic neurotoxins in cell lines. The findings suggested potential therapeutic applications in neurodegenerative diseases .
  • Anxiolytic and Analgesic Properties: Another research focused on related benzimidazole derivatives showed significant anxiolytic and analgesic effects in animal models. This suggests that compounds within this class may also exhibit similar effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound compared to similar compounds:

Compound Class Key Features Biological Activity
2-Phenyl substituted BenzimidazolesSimilar core structureVariable; often less potent
1,3,5-Triazine derivativesLacks fused benzimidazole moietyLimited biological activity
1,2,4-Triazole derivativesContains triazole instead of triazineDifferent pharmacological profile

The unique fused structure of this compound is responsible for its distinct pharmacological properties and enhanced biological activity.

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